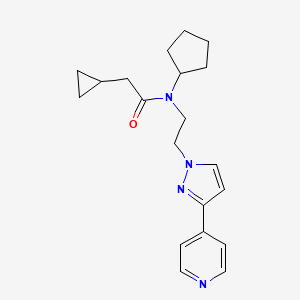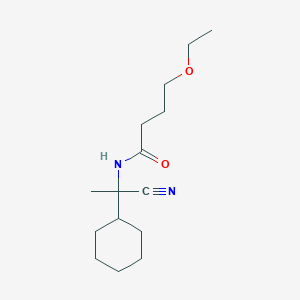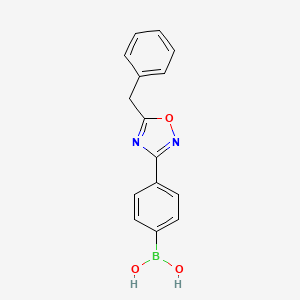
4-(5-ベンジル-1,2,4-オキサジアゾール-3-イル)フェニルボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid is a chemical compound with the molecular formula C15H13BN2O3. It is known for its unique structure, which includes a boronic acid group attached to a phenyl ring that is further substituted with a 1,2,4-oxadiazole ring.
科学的研究の応用
4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through the boronic acid group.
Materials Science: The compound is investigated for its use in the development of advanced materials, such as sensors and catalysts, due to its unique electronic properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
作用機序
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been reported to exhibit anti-infective properties , suggesting potential targets could be enzymes or proteins involved in infectious diseases.
Mode of Action
It’s known that 1,2,4-oxadiazoles can interact with their targets through various mechanisms, such as inhibiting enzyme activity or disrupting protein function .
Biochemical Pathways
Given the anti-infective properties of similar 1,2,4-oxadiazole compounds , it’s possible that this compound could affect pathways related to microbial growth and survival.
Result of Action
Similar 1,2,4-oxadiazole compounds have been reported to exhibit anti-infective properties , suggesting that this compound could potentially inhibit microbial growth or survival.
生化学分析
Biochemical Properties
It is known that compounds containing a 1,2,4-oxadiazole ring structure can exhibit significant biological activity . For instance, some 1,2,4-oxadiazole derivatives have been found to inhibit the glycogen synthase kinase 3 (GSK-3), a key regulator of both differentiation and cellular proliferation .
Cellular Effects
Some related compounds have shown significant inhibitory activity against nitric oxide in lipopolysaccharide (LPS)-induced BV2 cells, indicating potential anti-neuroinflammatory activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under refrigerated conditions .
準備方法
The synthesis of 4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid typically involves multiple steps. One common synthetic route starts with the preparation of the 1,2,4-oxadiazole ring, which can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids. The benzyl group is introduced through a nucleophilic substitution reaction.
化学反応の分析
4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
類似化合物との比較
Similar compounds to 4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid include:
4-(5-Phenyl-1,2,4-oxadiazol-3-YL)phenylboronic acid: Lacks the benzyl group, which may affect its binding properties and reactivity.
4-(5-Benzyl-1,2,4-thiadiazol-3-YL)phenylboronic acid: Contains a thiadiazole ring instead of an oxadiazole ring, which can alter its electronic properties and reactivity.
4-(5-Benzyl-1,3,4-oxadiazol-2-YL)phenylboronic acid: The position of the oxadiazole ring is different, which can influence its chemical behavior and applications.
特性
IUPAC Name |
[4-(5-benzyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BN2O3/c19-16(20)13-8-6-12(7-9-13)15-17-14(21-18-15)10-11-4-2-1-3-5-11/h1-9,19-20H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALQPWLDIBISTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NOC(=N2)CC3=CC=CC=C3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
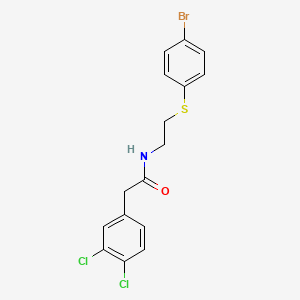
![N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2431395.png)
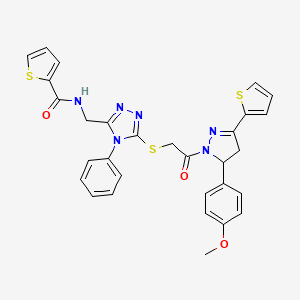
![N-(3-chloro-4-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2431399.png)
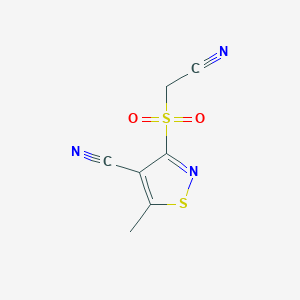
![(E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2431405.png)
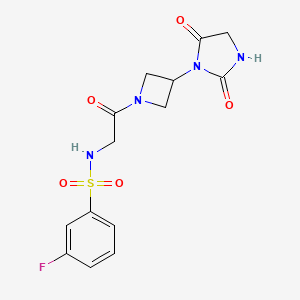
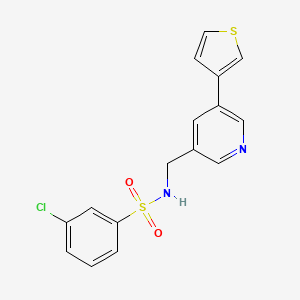
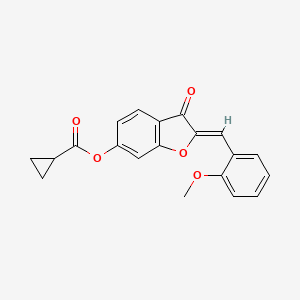
![7-bromo-4-(4-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2431410.png)
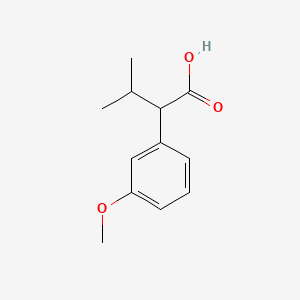
![3-Cyclopropyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole](/img/structure/B2431414.png)
